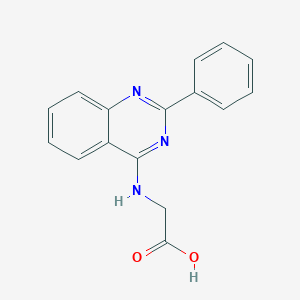

N-(2-phenylquinazolin-4-yl)glycine

Description

Properties

Molecular Formula |

C16H13N3O2 |

|---|---|

Molecular Weight |

279.29g/mol |

IUPAC Name |

2-[(2-phenylquinazolin-4-yl)amino]acetic acid |

InChI |

InChI=1S/C16H13N3O2/c20-14(21)10-17-16-12-8-4-5-9-13(12)18-15(19-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)(H,17,18,19) |

InChI Key |

YDWBBGCNUQEBAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)[NH2+]CC(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold, particularly derivatives like N-(2-phenylquinazolin-4-yl)glycine, has been extensively studied for its anticancer properties. Research indicates that compounds based on this structure exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity Against K562 Cells

- A series of quinazoline derivatives were synthesized and tested for their in vitro antitumor activity against human myelogenous leukemia K562 cells.

- Among the synthesized compounds, those containing the quinazoline scaffold showed notable inhibitory activity, with some exhibiting IC50 values as low as 0.51 µM .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 0.51 | Inhibition of tubulin polymerization |

| 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea | MDA-MB 231 | 0.75 | Targeting TACE enzymes |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This inhibition is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Case Study: COX-2 Inhibition

- A novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines were synthesized and evaluated for their analgesic and anti-inflammatory activities.

- Compound 5d demonstrated significant COX-II selectivity and comparable efficacy to Indomethacin in pain models, indicating the potential of quinazoline derivatives in pain management .

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound Name | COX Selectivity | Efficacy Compared to Indomethacin |

|---|---|---|

| This compound | Moderate | Comparable |

| 5d | High | Significantly potent |

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Studies show that certain quinazoline derivatives can protect neuronal cells from excitotoxicity induced by glutamate.

Case Study: Neuroprotection in Glioblastoma Models

- Research involving U118MG glioblastoma cells demonstrated that quinazoline-based compounds could prevent cell death induced by glutamate exposure.

- These compounds not only protected against cell death but also promoted neurite outgrowth in neuronal-like cells, suggesting a role in neurodifferentiation .

Table 3: Neuroprotective Effects of Quinazoline Derivatives

| Compound Name | Model | Effect on Neurite Outgrowth | Mechanism |

|---|---|---|---|

| This compound | U118MG | Significant | Protection against glutamate toxicity |

| MGV-1 | PC12 cells | Enhanced | Synergistic effect with NGF |

Comparison with Similar Compounds

Key Findings :

- Piperazinyl and morpholinoethyl substituents improve antiviral potency (EC50 reduction from 9.7 to 1.7 µM) .

Hypoglycemic Quinazoline Derivatives

Quinazoline scaffolds modified with bulky substituents exhibit antidiabetic activity:

Key Findings :

- Thiazolo-amine and oxy-methyl groups enhance binding to antidiabetic targets (e.g., PPAR-γ or α-glucosidase) .

- Glycine’s lack of bulky substituents may limit hypoglycemic efficacy but could favor other therapeutic roles .

Structural and Physicochemical Comparisons

Spectral Properties

- 4-Chloro-N’-(2-phenylquinazolin-4-yl)benzohydrazide (4c) :

- This compound :

Key Insight : Glycine’s carboxylate group introduces distinct spectral signatures compared to hydrazide or amine substituents .

Preparation Methods

Reaction Mechanism and General Procedure

The most well-documented method for synthesizing N-(2-phenylquinazolin-4-yl)glycine involves reductive amination, adapted from protocols for analogous N-substituted phenyl glycines. This two-step process begins with the formation of an imine intermediate between 2-phenylquinazolin-4-amine and glyoxylic acid, followed by hydrogenation under catalytic conditions:

-

Imine Formation :

2-Phenylquinazolin-4-amine reacts with glyoxylic acid in a polar aprotic solvent (e.g., methanol or tetrahydrofuran) to generate an unstable imine intermediate. The reaction proceeds at ambient temperature, typically requiring a 1:1 to 1:2 molar ratio of amine to glyoxylic acid. -

Hydrogenation and Reduction :

The imine intermediate undergoes reduction in the presence of palladium-carbon (5% Pd loading) under hydrogen pressure (10 atm). This step facilitates the conversion of the imine to the secondary amine, yielding this compound. Optimal conditions include temperatures of 45–55°C and reaction durations of 10–14 hours.

Optimization and Yield Data

Key parameters influencing yield and purity include:

-

Catalyst Loading : A palladium-carbon-to-amine molar ratio of 0.01–1:1 ensures efficient reduction without excessive catalyst costs.

-

Solvent Selection : Methanol and THF are preferred due to their ability to dissolve both reactants and intermediates. Methanol additionally suppresses esterification side reactions.

-

Alkali Additives : Sodium carbonate or hydroxide (1:1 molar ratio relative to amine) enhances reaction efficiency by neutralizing acidic byproducts.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 50°C | 93–95 | 99.5 |

| Hydrogen Pressure | 10 atm | 94–95 | 99.4 |

| Solvent | Methanol/THF | 93–95 | 99.3–99.6 |

Post-reaction workup involves filtration to recover the palladium catalyst, concentration under reduced pressure, and alkaline hydrolysis to convert esterified impurities back into the target product. Acidification to pH 3 precipitates the compound, which is then isolated via vacuum drying.

Transition Metal-Catalyzed Condensation Approaches

Copper-Catalyzed Oxidative Condensation

Recent advances in quinazoline synthesis highlight the utility of copper catalysts in constructing the quinazoline core. While direct applications to this compound are limited, analogous protocols suggest feasibility. For instance, phenyl glycine derivatives can serve as benzylamine surrogates in oxidative coupling reactions with 2-aminobenzylamines. Under aerobic conditions and Cu(I) catalysis, this method forms quinazoline derivatives via imine intermediates, followed by intramolecular C–N coupling and aromatization.

Example Protocol :

-

Reactants : 2-Aminobenzylamine and phenyl glycine.

-

Conditions : Chlorobenzene, 100°C, Cu(I) catalyst, aerobic atmosphere.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

-

Reductive Amination : Superior yields (93–95%) and high purity make this method ideal for industrial-scale production. The recovery and reuse of palladium-carbon further enhance cost-effectiveness.

-

Copper-Catalyzed Condensation : Lower yields (57%) and stringent aerobic conditions limit its practicality, though it offers a route to diverse quinazoline derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-phenylquinazolin-4-yl)glycine, and how can purity be maximized?

- Methodological Answer : The synthesis of quinazolinyl glycine derivatives typically involves coupling reactions between quinazoline intermediates and glycine derivatives under controlled conditions. For example, microwave-assisted synthesis (in acetonitrile at 60–80°C) can improve reaction efficiency and yield . Post-synthesis purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from by-products. Purity validation via HPLC (C18 columns, UV detection at 254 nm) is recommended .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) . Key steps:

- Grow high-quality crystals via slow evaporation in solvents like DMSO/water.

- Collect diffraction data at low temperature (100 K) to minimize thermal motion.

- Validate hydrogen bonding and π-π stacking interactions using Olex2 or Mercury software .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : General safety measures for glycine derivatives include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of toxic fumes .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., FITC-casein for protease activity) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H-glycine moiety) and quantify uptake in cell lines via scintillation counting.

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (PDB ID: e.g., 1ATP for ATP-binding sites) .

Q. How can computational modeling resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?

- Methodological Answer :

- QSAR Modeling : Correlate structural descriptors (e.g., logP, PSA) with solubility/bioactivity using tools like MOE or Schrödinger .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid membranes, identifying key residues for solubility-activity trade-offs .

Q. What strategies address discrepancies in spectroscopic data (e.g., NMR vs. IR functional group analysis)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.